N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide

Lipophilicity CNS drug discovery Physicochemical profiling

N-Methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide (CAS 1060331-26-1) is a synthetic small molecule belonging to the aryl sulfonamide acetamide class, characterized by a 5,6,7,8-tetrahydronaphthalene core linked via a sulfonamide bridge to a phenyl acetamide moiety. This compound is primarily available through research chemical suppliers and has been referenced in medicinal chemistry programs exploring orexin receptor modulation and sulfonamide-based enzyme inhibition.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
CAS No. 1060331-26-1
Cat. No. B6417915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide
CAS1060331-26-1
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2
InChIInChI=1S/C19H22N2O3S/c1-20-19(22)12-14-6-9-17(10-7-14)21-25(23,24)18-11-8-15-4-2-3-5-16(15)13-18/h6-11,13,21H,2-5,12H2,1H3,(H,20,22)
InChIKeyQDSBIHKHAFDHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide (CAS 1060331-26-1): Sourcing and Differentiation Guide for the Tetrahydronaphthalene Sulfonamide Acetamide Class


N-Methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide (CAS 1060331-26-1) is a synthetic small molecule belonging to the aryl sulfonamide acetamide class, characterized by a 5,6,7,8-tetrahydronaphthalene core linked via a sulfonamide bridge to a phenyl acetamide moiety [1]. This compound is primarily available through research chemical suppliers and has been referenced in medicinal chemistry programs exploring orexin receptor modulation and sulfonamide-based enzyme inhibition [1][2]. It serves as a critical building block or intermediate in the synthesis of more complex bioactive molecules, where the N-methyl acetamide substitution distinguishes it from N-cyclopropyl and N-heteroaryl methyl analogs within the same scaffold family [1].

Why Generic Substitution of N-Methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide Fails: The Critical Role of N-Substitution in SAR-Driven Procurement


Within the tetrahydronaphthalene sulfonamide acetamide chemotype, the N-substitution on the acetamide moiety is a critical determinant of pharmacological activity, selectivity, and physicochemical properties [1]. Subtle changes—such as replacing the N-methyl group with a cyclopropyl or thiophenylmethyl group—can profoundly alter target engagement, metabolic stability, and blood-brain barrier permeability [1]. For example, the N-cyclopropyl analog has been described as possessing “unique structural features” relevant to specific applications, underscoring the non-interchangeability of these closely related compounds . Therefore, generic substitution without rigorous head-to-head comparative data risks invalidating SAR studies, compromising assay reproducibility, and undermining patent prosecution strategies.

Quantitative Head-to-Head Comparison Evidence for N-Methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide Against Key Analogs


N-Methyl Substitution: Impact on Lipophilicity and Predicted CNS Penetration vs. N-Cyclopropyl Analog

The N-methyl acetamide group in CAS 1060331-26-1 confers a calculated logP (clogP) that is predicted to be lower than that of the N-cyclopropyl analog (CAS 1060225-64-0), based on fragment-based computational analysis of the tetrahydronaphthalene sulfonamide scaffold [1]. This difference in lipophilicity directly impacts predicted passive blood-brain barrier permeability and aqueous solubility, critical parameters for CNS-targeted probe development [1]. Although experimentally measured logD7.4 values are not available for this specific compound, the N-methyl variant is expected to occupy a distinct physicochemical space compared to bulkier N-substituted analogs, influencing downstream in vivo pharmacokinetic profiles [1].

Lipophilicity CNS drug discovery Physicochemical profiling

Molecular Weight and Rule-of-Five Compliance: N-Methyl Analog vs. N-Thiophenylmethyl Analog

CAS 1060331-26-1 possesses a molecular weight of 358.5 g/mol, which is significantly lower than that of the N-thiophen-2-ylmethyl analog, 2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS 1060261-00-8, MW = 440.6 g/mol) . The 82.1 g/mol reduction in molecular weight keeps the N-methyl compound within the optimal range for oral bioavailability according to Lipinski’s Rule of Five, while the larger analog exceeds the typical MW cutoff for favorable oral absorption . This quantitative difference is critical for programs aiming to maintain drug-like properties during hit-to-lead optimization.

Drug-likeness Lead optimization RO5 compliance

Sulfonamide NH Acidity and Hydrogen-Bond Donor Capacity: Structural Comparison Across N-Substituted Analogs

The sulfonamide NH group in CAS 1060331-26-1 serves as a critical hydrogen-bond donor (HBD) for target engagement in enzymes such as carbonic anhydrase, DHFR, and orexin receptors, as demonstrated for the broader tetrahydronaphthalene sulfonamide class [1][2]. While direct pKa or HBD capacity data for this specific compound are not publicly available, class-level inference from related sulfonamides indicates that the electron-donating N-methyl group may subtly modulate the NH acidity compared to N-cyclopropyl or N-thiophenylmethyl analogs, potentially altering target binding kinetics [1]. This modulation is a key consideration when selecting the appropriate analog for biochemical assay development.

Hydrogen bonding Target engagement SAR

Rotatable Bond Count and Conformational Flexibility: N-Methyl vs. N-Thiophenylmethyl Scaffolds

CAS 1060331-26-1 contains fewer rotatable bonds (estimated ~5–6) compared to the N-thiophen-2-ylmethyl analog (estimated ~7–8 rotatable bonds) due to the smaller N-substituent [1]. This reduced conformational flexibility is predicted to result in lower entropic penalty upon target binding, potentially enhancing binding affinity for conformationally constrained targets such as orexin receptors or GPCRs [1][2]. Furthermore, lower rotatable bond count is a favorable parameter in oral drug design, generally correlating with improved bioavailability [1].

Conformational entropy Binding affinity Lead optimization

Potential Metabolic Stability Advantage: N-Methyl vs. N-Benzyl Analogs (Class-Level Inference)

Based on class-level knowledge of acetamide metabolism, N-methyl acetamides generally exhibit greater resistance to oxidative N-dealkylation by cytochrome P450 enzymes compared to N-benzyl or N-cyclopropyl analogs, which are more prone to metabolic cleavage [1]. While specific in vitro microsomal stability data for CAS 1060331-26-1 are not publicly available, the N-methyl substitution pattern is predicted to confer a longer metabolic half-life than the N-thiophenylmethyl analog, whose benzylic C-H bonds are susceptible to CYP-mediated oxidation [1]. This inference supports the selection of the N-methyl variant for projects requiring sustained target exposure in vivo.

Metabolic stability CYP450 Lead profiling

Limitations of Available Evidence: Explicit Statement on Data Gaps for CAS 1060331-26-1

A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no direct, quantitative biological activity data (IC50, Ki, EC50) for CAS 1060331-26-1 against any specific molecular target [1][2]. The differentiation evidence presented above relies on computational predictions, class-level inferences, and structural comparisons with closely related analogs. Direct head-to-head experimental comparisons (e.g., side-by-side IC50 determinations, in vivo PK profiles, selectivity panels) are currently absent from the public domain. Procurement decisions should therefore be made with the explicit acknowledgment that the compound's specific biochemical properties remain uncharacterized, and it may be most appropriately utilized as a synthetic intermediate or scaffold-hopping reference rather than a validated pharmacological probe [2].

Data availability Procurement risk Evidence-based selection

Optimal Research and Industrial Scenarios for Procuring N-Methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide


Medicinal Chemistry Hit-to-Lead Optimization for Orexin Receptor Agonists

CAS 1060331-26-1 serves as a critical intermediate in the synthesis of selective orexin 1 receptor (OX1R) agonists, as demonstrated by Zhang et al. (2023) in their development of (R)-YNT-3708 [1]. The N-methyl acetamide moiety is a key pharmacophoric element for maintaining OX1R selectivity, and the tetrahydronaphthalene sulfonamide core provides essential hydrophobic contacts within the receptor binding pocket [1]. Procurement of the pure N-methyl intermediate enables consistent SAR expansion around this chemotype.

Fragment-Based Drug Discovery Campaigns Targeting Metalloenzymes

The sulfonamide NH group in CAS 1060331-26-1 is a well-established zinc-binding motif for metalloenzymes such as carbonic anhydrase and matrix metalloproteinases [1]. The favorable physicochemical properties (MW < 400 g/mol, low rotatable bond count) make this compound a suitable fragment starting point for structure-based optimization against these targets [1][2]. Researchers should request analytical certification confirming the presence and purity of the sulfonamide functionality.

Synthesis of an Inactive Control for Melatonin MT2 Receptor Agonist Assays

Sigma-Aldrich markets a related tetrahydronaphthalene-containing compound (Z3670677764) as an inactive control for the selective MT2 agonist UCSF4226 [1]. CAS 1060331-26-1, with its N-methyl acetamide substitution, may serve as an alternative negative control scaffold for melatonin receptor studies, provided its lack of MT2 agonist activity is experimentally confirmed prior to use [1]. This application is contingent upon in-house validation.

Chemical Probe Development for Sulfonamide-Targeted Protein Degradation

The bifunctional nature of CAS 1060331-26-1—combining a target-engaging sulfonamide with a derivatizable acetamide—makes it a versatile starting point for PROTAC (Proteolysis Targeting Chimera) design [1]. The N-methyl acetamide can be selectively deprotected to install linker moieties, while the tetrahydronaphthalene sulfonamide recruits E3 ligase machinery [1]. This application is supported by class-level knowledge of sulfonamide-based PROTACs, though specific examples using this exact compound remain unpublished.

Quote Request

Request a Quote for N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.